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molecular formula C12H18O B8466488 2,6-Diethyl-4-methylbenzyl alcohol

2,6-Diethyl-4-methylbenzyl alcohol

Cat. No. B8466488
M. Wt: 178.27 g/mol
InChI Key: DHRMRCOGHIURAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367873B2

Procedure details

Over a period of 30 min, gaseous formaldehyde (generated from 5.56 g of paraformaldehyde) is introduced with stirring into a solution of 2,6-diethyl-4-methylphenylmagnesium bromide, prepared from 12.40 g (54.6 mmol) of 1-bromo-2,6-diethyl-4-methylbenzene and 1.47 g (60.65 mmol) of magnesium turnings in 50 ml of THF, and the mixture is then stirred at room temperature for another 2 h. Distillative removal of the solvent and chromatography on silica gel (see above) gives 6.88 g (71%) of 2,6-diethyl-4-methylbenzyl alcohol.
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
2,6-diethyl-4-methylphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
1.47 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH2:3]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][CH3:13])[C:6]=1[Mg]Br)[CH3:4].BrC1C(CC)=CC(C)=CC=1CC.[Mg]>C1COCC1>[CH2:3]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][CH3:13])[C:6]=1[CH2:1][OH:2])[CH3:4]

Inputs

Step One
Name
Quantity
5.56 g
Type
reactant
Smiles
C=O
Step Two
Name
2,6-diethyl-4-methylphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=CC(=C1)C)CC)[Mg]Br
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1CC)C)CC
Name
Quantity
1.47 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is then stirred at room temperature for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Distillative removal of the solvent and chromatography on silica gel (see above)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=C(CO)C(=CC(=C1)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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